molecular formula C18H26N2O2S B2378017 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide CAS No. 1706040-27-8

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

Cat. No.: B2378017
CAS No.: 1706040-27-8
M. Wt: 334.48
InChI Key: BVVWTTUPPLHQBS-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This acetamide derivative features a 1-methylindolin moiety, a structure often investigated for its potential bioactivity, linked to a hydroxyethyl chain and a cyclopentylthioacetamide group. The indoline core is a common scaffold in the development of pharmacologically active compounds, and the cyclopentylthio ether may influence the molecule's lipophilicity and metabolic stability. Researchers are exploring this compound's potential as a key intermediate or a novel chemical entity in various discovery pipelines. Its specific research value and detailed mechanism of action are currently areas of active investigation and are not fully elucidated. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-20-9-8-13-10-14(6-7-16(13)20)17(21)11-19-18(22)12-23-15-4-2-3-5-15/h6-7,10,15,17,21H,2-5,8-9,11-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVWTTUPPLHQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CSC3CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Cyclopentylthio Group: This can be achieved by reacting cyclopentylthiol with an appropriate electrophile.

    Indoline Derivative Preparation: The indoline ring can be synthesized through a series of reactions starting from aniline derivatives.

    Coupling Reactions: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the acetamide moiety or the indoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide could serve as an intermediate for the synthesis of more complex molecules.

Biology

The compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, it could be explored as a lead compound for the development of new drugs, particularly if it shows activity against specific biological targets.

Industry

In material science, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, physicochemical, and functional attributes of 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide with analogous acetamide derivatives.

Structural and Functional Group Analysis

Compound Name Key Substituents Functional Features Biological Implications
Target Compound Cyclopentylthio, 1-methylindolin-5-yl, hydroxyethyl High lipophilicity (cyclopentylthio), hydrogen bonding (hydroxyethyl), aromatic π-stacking (indolin) Enhanced blood-brain barrier penetration; potential CNS activity
1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamid) Phenyl, 2-oxoindoline Polar carbonyl group, planar aromatic phenyl Reduced lipophilicity; possible DNA intercalation or kinase inhibition
N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide Methoxy-naphthyl Bulky aromatic system, methoxy electron donor Enhanced receptor affinity for serotonin or estrogen pathways
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, diethylphenyl Electrophilic chloro group, agrochemical stability Herbicidal activity via ALS enzyme inhibition
KUR-1246 (Tocolytic agent) Hydroxy-phenyl, tetrahydro-naphthalene Multiple hydroxyl groups, complex stereochemistry Uterine relaxation via β-adrenergic receptor agonism

Physicochemical Properties

  • Lipophilicity : The cyclopentylthio group in the target compound increases logP compared to phenyl (1-F) or methoxy-naphthyl () derivatives, favoring CNS penetration but risking solubility limitations .
  • Solubility : The hydroxyethyl group may improve aqueous solubility relative to purely lipophilic analogs like alachlor .
  • Metabolic Stability : The thioether linkage is less prone to oxidative metabolism than chloro groups (e.g., alachlor) but more reactive than ethers (e.g., methoxy in N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide) .

Biological Activity

2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that may contribute to its biological effects, including interactions with various biological targets.

Research indicates that compounds similar to 2-(cyclopentylthio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide may exert their biological effects through multiple mechanisms, such as:

  • Inhibition of enzyme activity : Compounds with similar thioether functionalities have been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
  • Antioxidant properties : Many indole derivatives possess antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Modulation of signaling pathways : The structural features of this compound may allow it to interact with key signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa1.4>3
BxPC-30.5>3
RD16.2<3

The selectivity index (SI) is crucial for assessing the potential therapeutic value of anticancer agents, where an SI greater than 3 indicates a favorable profile for medical applications.

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using standard assays such as DPPH and ABTS radical scavenging tests. These studies often reveal that thioether-containing compounds can effectively neutralize free radicals, suggesting a protective role against oxidative damage.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Indole Derivatives : A study published in Cancer Science and Clinical Therapeutics found that indole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Thioether Compounds : Research focused on thioether compounds has shown their ability to inhibit tumor growth in vivo models, indicating their potential as anticancer agents.
  • Bioactivity Profiling : Comprehensive profiling of similar compounds has revealed their multifaceted roles in cellular signaling, apoptosis, and metabolism regulation.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

A multi-step synthesis is typically required, involving:

  • Stepwise functionalization : Cyclopentylthio and indolinyl groups are introduced via nucleophilic substitution or coupling reactions.
  • Reaction conditions : Temperature control (e.g., reflux in glacial acetic acid) and solvent selection (polar aprotic solvents like DMF) are critical to avoid side reactions like hydrolysis or oxidation .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) ensures high purity. Monitor intermediates via TLC .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, particularly for the hydroxyethyl and cyclopentylthio groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted starting materials) .
  • HPLC : Quantifies purity (>95% threshold for biological assays) and resolves co-eluting byproducts .

Advanced: How can reaction yields and purity be optimized during synthesis?

  • Continuous flow reactors : Improve mixing efficiency and reduce side reactions compared to batch methods .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive groups (e.g., thioether or indole moieties) .
  • Solvent optimization : Replace acetic acid with milder solvents (e.g., THF) for acid-sensitive intermediates .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals, especially near the hydroxyethyl or methylindolinyl groups .
  • Isotopic labeling : Trace degradation pathways (e.g., hydrolysis of the acetamide group) using deuterated solvents .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., indole- or thioether-containing analogs) .

Basic: What methodologies are used for preliminary biological activity assessment?

  • Receptor binding assays : Screen for affinity toward serotonin or dopamine receptors using radioligand displacement .
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .
  • Enzyme inhibition studies : Evaluate activity against kinases or proteases via fluorometric/colorimetric readouts .

Advanced: How to address discrepancies between in vitro and in vivo bioactivity data?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the indolinyl group) .
  • Prodrug modification : Introduce protective groups (e.g., acetylated hydroxyethyl) to enhance pharmacokinetic profiles .
  • Tissue distribution studies : Radiolabel the compound to track bioavailability in target organs .

Advanced: How to assess the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity to identify degradation products via LC-MS .
  • Long-term stability : Store lyophilized samples at -20°C in amber vials to prevent thioether oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace cyclopentylthio with bulkier tert-butylthio to enhance receptor binding .
  • Bioisosteric replacement : Substitute the acetamide group with urea or sulfonamide to modulate solubility .
  • Pharmacophore mapping : Use docking simulations to prioritize derivatives with optimal steric and electronic properties .

Advanced: What computational methods predict the compound’s reactivity and interactions?

  • DFT calculations : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate binding modes with target proteins (e.g., serotonin receptors) .
  • ADMET profiling : Use software like Schrödinger’s QikProp to estimate permeability and toxicity .

Advanced: How to troubleshoot low yields in the final coupling step?

  • Catalyst screening : Test Pd(II) vs. Cu(I) catalysts for Suzuki or Buchwald-Hartwig couplings .
  • Protecting groups : Temporarily protect the hydroxyethyl group with TBS to prevent side reactions .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions .

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